molecular formula C13H15NO2 B11889122 3,8-Diethoxyquinoline

3,8-Diethoxyquinoline

Cat. No.: B11889122
M. Wt: 217.26 g/mol
InChI Key: LDCLCDZRWOXUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Diethoxyquinoline (CAS 220506-68-3) is an organic compound with the molecular formula C 13 H 15 NO 2 and a molecular weight of 217.26 g/mol. This quinoline derivative is characterized by ethoxy functional groups at the 3 and 8 positions of the quinoline ring system. Its structure is confirmed by identifiers including the canonical SMILES CCOc1cccc2c1ncc(c2)OCC and the InChIKey LDCLCDZRWOXUFA-UHFFFAOYSA-N. Calculated physical properties include a density of 1.098 g/cm³, a boiling point of 348.8°C at 760 mmHg, and a flash point of 127.5°C . As a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, this compound holds significant potential for diverse research applications. The 8-HQ core is recognized as a privileged structure in medicinal chemistry and material science due to its metal-chelating ability and versatile reactivity. Researchers are exploring 8-HQ derivatives for a wide range of activities, including antimicrobial, anticancer, and antiviral effects . The specific substitution pattern of this compound makes it a valuable intermediate for further chemical synthesis. The ethoxy groups can be modified or used to tune the electronic properties and lipophilicity of the molecule, which are critical parameters for optimizing biological activity and material properties . Potential research applications include its use as a building block for developing pharmacologically active scaffolds or as a ligand in metal-organic complexes for catalytic or material applications . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3,8-diethoxyquinoline

InChI

InChI=1S/C13H15NO2/c1-3-15-11-8-10-6-5-7-12(16-4-2)13(10)14-9-11/h5-9H,3-4H2,1-2H3

InChI Key

LDCLCDZRWOXUFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=CC(=CN=C21)OCC

Origin of Product

United States

Chemical Reactivity and Derivatization of 3,8 Diethoxyquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the existing substituents.

Halogenation Studies

No specific studies detailing the halogenation (e.g., bromination, chlorination) of 3,8-Diethoxyquinoline have been found. In a typical electrophilic aromatic halogenation, a Lewis acid catalyst is used to generate a more potent electrophile from the halogen molecule. For this compound, the activating ethoxy groups would theoretically direct incoming electrophiles to specific positions, but the precise outcomes, yields, and potential for poly-halogenation have not been experimentally reported.

Nitration and Sulfonation Reactions

Similarly, there is a lack of specific research on the nitration and sulfonation of this compound. While related compounds such as 8-ethoxyquinoline (B73301) can be sulfonated to produce derivatives like Sodium 8-ethoxyquinoline-5-sulfonate, this information pertains to a different starting material and does not describe the reaction on the 3,8-diethoxy isomer. tcichemicals.comchemicalbook.comechemi.com The synthesis of 8-Ethoxy-5-nitroquinoline from 8-Hydroxyquinoline (B1678124) has also been described, but this does not provide data on the direct nitration of an ethoxy-substituted quinoline. chemicalbook.com

Nucleophilic Substitution Reactions Involving the Quinoline Core and Ethoxy Groups

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the replacement of a leaving group.

Transformations of Halogenated Quinoline Intermediates

There is no available information on the synthesis or subsequent nucleophilic substitution reactions of halogenated this compound intermediates. Research in this area would first require the successful halogenation of the parent compound and isolation of specific isomers, which has not been documented.

Redox Chemistry of this compound and its Derivatives

The redox chemistry of a molecule describes its tendency to be oxidized (lose electrons) or reduced (gain electrons).

Oxidation Pathways

Specific studies on the oxidation pathways of this compound or its derivatives are absent from the current scientific literature. The presence of the electron-rich ethoxy groups and the aromatic system suggests that oxidation is possible, but the conditions required and the resulting products have not been investigated or reported.

Reduction Methodologies

The selective reduction of functional groups, such as a carbaldehyde group, on a quinoline ring system is a critical transformation in the synthesis of complex derivatives. While specific studies on the reduction of a carbaldehyde group on this compound are not extensively documented, the reactivity can be inferred from general methodologies applied to other quinoline derivatives. The choice of reducing agent is paramount and is dictated by the desired outcome and the presence of other reducible functional groups.

For the reduction of a carbaldehyde to a primary alcohol, mild reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice. This reagent is chemoselective for aldehydes and ketones and would not be expected to reduce the quinoline core or the ethoxy ether linkages.

Below is a table summarizing potential reduction methodologies applicable to a hypothetical this compound carbaldehyde:

ReagentSolvent(s)Product Functional GroupNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolPrimary AlcoholMild and chemoselective for aldehydes and ketones. Unlikely to affect the quinoline ring or ethers.
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl etherPrimary AlcoholPowerful reducing agent; requires anhydrous conditions and careful handling.

Formation of Advanced Derivatives and Hybrid Molecules

The this compound scaffold serves as a versatile platform for the construction of more complex molecular entities. These advanced derivatives can be synthesized through conjugation with other biologically relevant heterocycles or by introducing multiple functional groups to create polyfunctionalized systems.

The coupling of this compound with other heterocyclic systems, such as thiazole (B1198619) or indole (B1671886), can lead to the development of hybrid molecules with novel properties. The synthetic strategies for achieving such conjugations typically involve the introduction of a reactive handle on the quinoline ring, which can then be used for coupling reactions.

For instance, if a halo-substituent were present on the this compound core, it could participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with an appropriately functionalized thiazole or indole derivative. Another approach could involve the formation of an amide or an ester linkage between the two heterocyclic units, provided they possess the requisite carboxylic acid and amine/alcohol functionalities.

The following table outlines potential strategies for the conjugation of this compound with other heterocycles:

Coupling StrategyRequired Functional Groups on this compoundRequired Functional Groups on Thiazole/IndoleKey Reagents/Catalysts
Suzuki CouplingHalogen (e.g., Br, I), Boronic acid/esterBoronic acid/ester, HalogenPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Stille CouplingHalogen, TriflateOrganostannanePalladium catalyst (e.g., Pd(PPh₃)₄)
Amide Bond FormationCarboxylic acid, AmineAmine, Carboxylic acidCoupling agents (e.g., DCC, EDC)

The introduction of multiple functional groups onto the this compound framework is a key strategy for fine-tuning its chemical and physical properties. Electrophilic aromatic substitution reactions are a common route to achieving polyfunctionalization of the quinoline ring. The positions of the existing ethoxy groups will direct incoming electrophiles, although the specific outcomes can be influenced by reaction conditions.

Typical electrophilic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a halogen atom.

Friedel-Crafts Acylation: Reacting the quinoline with an acyl chloride in the presence of a Lewis acid catalyst to append a ketone functionality.

The resulting polyfunctionalized this compound derivatives can then serve as versatile intermediates for further synthetic transformations.

Reaction TypeReagentsIntroduced Functional Group
NitrationHNO₃, H₂SO₄Nitro (-NO₂)
BrominationN-Bromosuccinimide (NBS)Bromo (-Br)
ChlorinationN-Chlorosuccinimide (NCS)Chloro (-Cl)
Friedel-Crafts AcylationAcyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃)Acyl (-COR)

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework of 3,8-diethoxyquinoline can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the protons of the two ethoxy groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating nature of the ethoxy groups and their positions on the quinoline ring. Protons on the pyridine (B92270) ring (H-2 and H-4) and the benzene (B151609) ring (H-5, H-6, H-7) will show characteristic splitting patterns (e.g., doublets, triplets, and doublets of doublets) due to spin-spin coupling with neighboring protons. The ethoxy groups will each present a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are indicative of their electronic environment, with carbons attached to the electron-donating ethoxy groups appearing at higher fields (lower ppm values) compared to unsubstituted quinoline. The quaternary carbons (C-3, C-8, C-8a, and C-4a) can also be identified. The two ethoxy groups will show signals for their methylene and methyl carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 8.7d~2.0
H-47.3 - 7.5d~2.0
H-57.2 - 7.4t~8.0
H-66.9 - 7.1d~8.0
H-77.0 - 7.2d~8.0
3-OCH₂CH₃4.0 - 4.2q~7.0
8-OCH₂CH₃4.1 - 4.3q~7.0
3-OCH₂CH₃1.4 - 1.6t~7.0
8-OCH₂CH₃1.5 - 1.7t~7.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3155 - 160
C-4110 - 115
C-4a125 - 130
C-5120 - 125
C-6115 - 120
C-7120 - 125
C-8150 - 155
C-8a140 - 145
3-OCH₂CH₃63 - 68
8-OCH₂CH₃64 - 69
3-OCH₂CH₃14 - 16
8-OCH₂CH₃15 - 17

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Vibrational Mode Analysis for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrational modes include:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): From the ethoxy groups, expected in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching (aromatic ring): A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the quinoline core.

C-O stretching (aryl ether): Strong absorptions are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions, confirming the presence of the ethoxy groups attached to the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium to Strong
Aromatic C=C/C=N Stretch1450 - 1600Medium to Strong
Asymmetric C-O Stretch1200 - 1275Strong
Symmetric C-O Stretch1000 - 1075Strong

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would reveal information about the electronic transitions within the molecule. The quinoline ring system is a chromophore, and the presence of the two electron-donating ethoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated π-system. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the this compound structure. Common fragmentation pathways for alkoxy-substituted quinolines involve the loss of the alkyl part of the ether (an ethyl radical in this case) or the entire ethoxy group. The stability of the resulting fragment ions would dictate the relative intensities of the peaks in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique would provide unequivocal proof of the connectivity of atoms in this compound and reveal how the molecules arrange themselves in the solid state.

A crystallographic study of this compound would first determine the unit cell parameters and the space group, which define the crystal's basic repeating unit and symmetry. The analysis would reveal the molecule's conformation, including the planarity of the quinoline ring system and the orientation of the two ethoxy substituents. The torsion angles of the C-C-O-C bonds in the ethoxy groups would define their spatial arrangement relative to the aromatic core.

The crystal packing describes how individual molecules are arranged. In related aromatic structures, molecules often pack in patterns that maximize stabilizing forces, such as herringbone or stacked arrangements. nih.gov

The stability of a crystal lattice is governed by a network of intermolecular interactions. For this compound, a key interaction would likely be π-π stacking between the aromatic quinoline rings of adjacent molecules. nih.gov The analysis would measure the centroid-to-centroid distance between stacked rings to characterize the strength of this interaction.

Theoretical and Computational Investigations of 3,8 Diethoxyquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in analyzing the electronic behavior of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity and molecular properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive, as it is easier to induce an electronic transition. nih.gov This energy gap is the lowest energy electronic excitation possible within a molecule and can be correlated with the wavelengths of light the compound absorbs, often studied using UV-Vis spectroscopy. schrodinger.com For 3,8-Diethoxyquinoline, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the oxygen atoms of the ethoxy groups, while the LUMO would be distributed over the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data are exemplary values for illustrative purposes, typical of what would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory, as specific experimental or calculated values for this compound were not found in the searched literature.

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.25
Energy Gap (ΔE) 4.62

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. deeporigin.com The MEP map illustrates the electrostatic potential on the molecule's surface, indicating regions of positive, negative, and neutral charge. deeporigin.comuni-muenchen.de This is invaluable for predicting sites for electrophilic and nucleophilic attack. nih.gov

The map is color-coded, typically with red representing regions of most negative electrostatic potential (electron-rich areas, attractive to electrophiles) and blue representing areas of most positive electrostatic potential (electron-poor areas, attractive to nucleophiles). researchgate.netproteopedia.org Green and yellow indicate regions of intermediate or near-zero potential. wolfram.com For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the two ethoxy groups, as these are primary sites for hydrogen bonding and electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring and the ethoxy groups.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a system based on its electron density. aps.orgnih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov

Geometry Optimization and Conformational Analysis

A crucial application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. arxiv.org This involves iteratively adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, geometry optimization would provide precise information on the planarity of the quinoline ring and the specific orientations of the two ethoxy substituents.

Conformational analysis focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com The primary source of conformational flexibility in this compound is the rotation around the single bonds connecting the ethoxy groups to the quinoline ring (C-O bonds) and within the ethyl chains (O-CH₂ and CH₂-CH₃ bonds). A DFT study would explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.govnih.gov

NMR Chemical Shifts: DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. idc-online.com The calculated shifts for a proposed structure are often correlated with experimental spectra to validate the structural assignment. idc-online.com For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the quinoline ring and the ethoxy groups, reflecting their unique electronic environments.

IR Frequencies: Theoretical vibrational (infrared) spectra can also be computed using DFT. researchgate.netnih.gov The calculation provides the frequencies and intensities of the vibrational modes of the molecule. nih.gov These predicted frequencies, often scaled by an empirical factor to account for systematic errors, can be matched to the peaks in an experimental IR spectrum to aid in the assignment of functional groups and confirm the optimized geometry. nih.gov Key predicted vibrations for this compound would include C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching within the quinoline ring, and C-O stretching of the ether linkages.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound Note: This table presents a hypothetical comparison to illustrate the application of DFT in NMR prediction. Values are representative and not from actual studies on this specific compound.

Proton PositionPredicted δ (ppm)Experimental δ (ppm)
H-27.957.92
H-48.608.58
H-57.307.28
H-67.557.53
H-77.107.08
OCH₂ (pos. 3)4.204.18
CH₃ (pos. 3)1.451.43
OCH₂ (pos. 8)4.254.22
CH₃ (pos. 8)1.501.48

Table 3: Illustrative Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound Note: This table presents a hypothetical comparison to illustrate the application of DFT in IR spectra prediction. Values are representative and not from actual studies on this specific compound.

Vibrational ModePredicted ν (cm⁻¹)Experimental ν (cm⁻¹)
Aromatic C-H Stretch30503045
Aliphatic C-H Stretch29802975
C=N Stretch16201615
Aromatic C=C Stretch15801578
C-O Stretch12501245

Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes in different environments (e.g., in a solvent). researchgate.netmdpi.com

For this compound, an MD simulation would involve placing the molecule in a simulated box, often filled with a solvent like water, and observing its movements over a period of nanoseconds or microseconds. nih.gov This approach would allow for the study of the flexibility of the ethoxy side chains, the stability of different conformers at a given temperature, and the interactions between the solute and solvent molecules. The resulting trajectory provides a dynamic picture of the molecule's conformational preferences, which is often a more realistic representation of its behavior in solution than a single, static optimized structure. mdpi.com

: A Field Awaiting Exploration

Despite the growing interest in the diverse applications of quinoline derivatives in various scientific fields, a thorough review of the existing scientific literature reveals a significant gap in the theoretical and computational understanding of this compound. At present, there are no publicly available research articles, datasets, or computational studies that specifically detail the dynamic behavior of this compound in solution or the nuanced effects of solvation on its stability.

The absence of such fundamental research means that a detailed, data-driven analysis as outlined in the requested sections—namely, the dynamic behavior in solution (5.3.1) and solvation effects and stability (5.3.2)—cannot be constructed. The scientific community has yet to publish studies involving molecular dynamics simulations, quantum chemical calculations, or other theoretical methods that would provide insights into the conformational landscape, solvent interactions, and thermodynamic stability of this compound.

While computational studies have been conducted on other substituted quinolines, the specific positioning and nature of the ethoxy groups at the 3 and 8 positions of the quinoline ring would induce unique electronic and steric effects. Therefore, extrapolating data from differently substituted quinolines would be highly speculative and would not meet the standards of scientific accuracy required for this article.

This lack of information highlights a promising area for future research. Computational chemists and theoretical researchers are encouraged to explore the molecular properties of this compound. Such studies would not only fill a void in the current body of knowledge but also potentially uncover novel properties and applications for this and related compounds.

Until such research is undertaken and published, a comprehensive and scientifically rigorous article on the theoretical and computational investigations of this compound, as per the specified outline, remains an endeavor for the future.

Applications of 3,8 Diethoxyquinoline in Chemical Synthesis

Role as a Synthetic Building Block for Complex Heterocyclic Systems

There is currently a lack of publicly available scientific literature detailing the specific use of 3,8-Diethoxyquinoline as a synthetic building block for the construction of complex heterocyclic systems. While the broader class of quinoline (B57606) derivatives is widely employed in the synthesis of fused heterocyclic compounds and other complex molecular architectures, the specific contributions of the 3,8-diethoxy substitution pattern have not been reported in accessible research. The electronic and steric effects of the ethoxy groups at the 3 and 8 positions could theoretically influence the reactivity of the quinoline core, potentially offering unique pathways for cyclization and annulation reactions. However, without empirical data, its role as a precursor to more complex heterocyclic structures remains unexplored in the current body of scientific knowledge.

Precursor for Advanced Organic Transformations

Investigations into the utility of this compound as a precursor for advanced organic transformations have not been documented in the available scientific literature. The reactivity of the quinoline nucleus, including its susceptibility to electrophilic and nucleophilic attack, as well as the potential for metal-catalyzed functionalization, is well-established for many quinoline derivatives. The presence of two ethoxy groups in this compound could modulate these reactivities. For instance, the ethoxy groups may direct C-H activation or act as leaving groups under specific conditions. Nevertheless, no specific studies have been published that demonstrate the application of this compound in transformations such as cross-coupling reactions, C-H functionalization, or other modern synthetic methodologies.

Ligand Design in Coordination Chemistry or Catalysis

The application of this compound in the field of ligand design for coordination chemistry and catalysis is not described in the current scientific literature. The nitrogen atom in the quinoline ring and the oxygen atoms of the ethoxy groups present potential coordination sites for metal ions. The geometry and electronic properties of the resulting metal complexes would be influenced by the diethoxy substitution pattern. Such ligands can be pivotal in developing novel catalysts for a variety of organic reactions. Despite this potential, there are no published reports on the synthesis, coordination behavior, or catalytic activity of metal complexes derived from this compound.

Mechanistic Investigations of Biological Activities in in Vitro Systems

Enzyme Inhibition Mechanisms Associated with Quinoline (B57606) Scaffolds

Quinoline derivatives are known to interact with a range of enzymes, leading to the inhibition of critical cellular pathways. This inhibitory action is a cornerstone of their therapeutic potential in various diseases.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method provides valuable insights into the molecular interactions that drive enzyme inhibition.

Target EnzymeGeneral Interaction Profile of Quinoline ScaffoldsPotential Role of Diethoxy Groups
Dihydrofolate Reductase (DHFR)Hydrogen bonding with active site residues; hydrophobic interactions. nih.govMay enhance hydrophobic interactions within the binding pocket.
Protein Tyrosine Kinases (PTKs)Occupation of the ATP-binding pocket; formation of hydrogen bonds and hydrophobic contacts. nih.govCould occupy hydrophobic regions, potentially increasing binding affinity.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For quinoline derivatives, SAR studies have provided critical information on the influence of different substituents on their enzyme inhibitory and other biological activities.

While specific SAR studies on 3,8-diethoxyquinoline are not extensively documented, research on related 8-hydroxyquinoline (B1678124) analogues offers valuable insights. nih.govresearchgate.net The position and nature of substituents on the quinoline ring are known to drastically affect activity. For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, the position of the Mannich base and the presence of halogen or alkoxymethyl substitutions significantly influenced their anticancer activity. nih.gov It was noted that protonation and the ability to chelate metal ions are important factors modulating the biological effects of these compounds. nih.gov

Structural FeatureObserved Influence in Quinoline AnaloguesPostulated Influence in this compound
Quinoline NitrogenEssential for hydrogen bonding and metal chelation. nih.govThe core nitrogen would likely retain its key interactive properties.
Substituents on the Benzenoid RingHalogen and alkoxymethyl groups modulate activity and selectivity. nih.govThe 8-ethoxy group would alter the electronic and steric properties compared to an 8-hydroxy group, potentially affecting metal chelation and target binding.
Substituents on the Pyridine (B92270) RingThe position and nature of substituents influence potency.The 3-ethoxy group would introduce steric bulk and alter the electronic distribution in the pyridine ring, likely impacting binding interactions.

Antimicrobial Action Mechanisms in Cell-Based Assays

Quinoline derivatives have a long history as antimicrobial agents, with various mechanisms contributing to their efficacy against a broad spectrum of pathogens.

The antimicrobial activity of quinoline compounds often stems from their ability to interfere with essential cellular processes in bacteria and fungi. One of the well-studied mechanisms for 8-hydroxyquinoline derivatives is the chelation of essential metal ions. nih.gov This sequestration of metal ions can disrupt the function of metalloenzymes that are vital for microbial survival.

In fungi, 8-hydroxyquinoline derivatives have been shown to target the cell membrane. nih.govresearchgate.net Studies on compounds like clioquinol (B1669181) and 8-hydroxy-5-quinolinesulfonic acid have demonstrated that they can compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of intracellular components. nih.govresearchgate.net Additionally, some derivatives can interfere with the formation of pseudohyphae in Candida albicans, a crucial virulence factor. nih.govresearchgate.net

Beyond direct target inhibition, quinoline compounds can modulate various cellular pathways in microbes. For instance, the disruption of metal homeostasis by 8-hydroxyquinolines can trigger oxidative stress through the Fenton reaction, leading to cellular damage. nih.gov Some naphthoquinone derivatives, which share structural similarities with quinolines, have been shown to inhibit electron transport and disrupt oxidative phosphorylation in the respiratory chain of bacteria and fungi. mdpi.com This interference with energy metabolism can have a bacteriostatic or bactericidal effect.

Antimalarial Activity Mechanisms in Parasitic Cell Lines

Quinoline-containing compounds are among the most important drugs in the fight against malaria, caused by parasites of the Plasmodium genus. nih.gov The primary mechanism of action for many quinoline antimalarials, such as chloroquine (B1663885), is the interference with the parasite's detoxification of heme in the food vacuole. nih.govnih.gov

Anticancer Mechanisms in In Vitro Cell Line Models

Detailed investigations into the anticancer mechanisms of this compound in in vitro cell line models are not available in the reviewed literature. While the broader class of quinoline derivatives has been a subject of cancer research, this work does not extend specifically to this compound.

No data was found regarding the induction of apoptosis pathways by this compound. Studies on other quinoline derivatives, such as tris(8-hydroxyquinoline)iron, have shown induction of apoptotic cell death through oxidative stress and activation of death receptor signaling pathways in head and neck carcinoma cells. researchgate.net Similarly, another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce both autophagic and apoptotic cell death in pancreatic cancer cells. nih.gov However, these findings are not specific to this compound. Apoptosis can be triggered through two main signaling mechanisms: the intrinsic pathway, which responds to cellular stress like DNA damage, and the extrinsic pathway, which is activated by external signals. youtube.comnih.gov

There is no available research on the modulation of the cell cycle or growth inhibition specifically by this compound. Studies on other quinoline compounds, like quinoline dibromide, have indicated effects on the cell cycle, such as blocking leukemic cells in the late S-phase. nih.gov Lanthanide complexes with 8-hydroxyquinoline derivatives have also been shown to arrest the cell cycle in the G1 phase in NCI-H460 tumor cells. nih.gov However, these findings cannot be directly attributed to this compound.

Specific information on the antiangiogenesis mechanisms of this compound is absent from the current scientific literature. The process of angiogenesis, the formation of new blood vessels, is a critical target for anticancer drugs. tg.org.au Research has been conducted on other quinoline derivatives, such as 8-hydroxy-5-nitroquinoline (nitroxoline), which has been identified as an anti-angiogenic agent. nih.gov However, similar investigations for this compound have not been reported.

No studies were found that investigate this compound as a proteasome inhibitor. The ubiquitin-proteasome system is crucial for protein degradation and is a target for cancer therapy. nih.govlongdom.orgmdpi.com Inhibition of the proteasome can lead to the downregulation of pro-neoplastic pathways and activation of apoptosis. nih.gov While compounds like 8-hydroxyquinoline and its analog clioquinol have been shown to inhibit proteasome activity when mixed with copper, this has not been demonstrated for this compound. nih.gov

Anti-inflammatory and Antioxidant Mechanisms in Cellular Models

There is a lack of specific data on the anti-inflammatory and antioxidant mechanisms of this compound in cellular models. Research into other synthetic 8-hydroxyquinoline derivatives has demonstrated antioxidant and anti-inflammatory activities. nih.gov These compounds have been shown to exhibit potent antioxidant activity against reactive oxygen species (ROS) and inhibit nitric oxide (NO) production in microglial cells. nih.gov The balance between ROS production and antioxidant defense is critical for cellular health. mdpi.com Phenolic compounds like resveratrol (B1683913) have also been studied for their ability to activate antioxidant protective mechanisms in cellular models of inflammation. nih.govmdpi.com However, such mechanistic studies for this compound are not present in the available literature.

Reactive Oxygen Species (ROS) Scavenging Pathways

There is currently no available data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or cellular antioxidant assays that would elucidate the potential ROS scavenging pathways of this compound. Research into its ability to donate a hydrogen atom or a single electron to neutralize free radicals has not been reported.

Modulation of Inflammatory Signaling Pathways

Information regarding the effect of this compound on key inflammatory signaling pathways is absent from the scientific record. Studies investigating its potential to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), or to modulate pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase) signaling cascades in cell lines like macrophages have not been conducted.

Metal Chelating Properties and Their In Vitro Biological Implications

Chelation with Divalent Metal Ions and Complex Formation

There are no published studies detailing the metal chelating properties of this compound. Investigations into its ability to form complexes with divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), or zinc (Zn²⁺) have not been documented. Consequently, data on the stoichiometry, stability constants, and coordination chemistry of any potential this compound-metal complexes are unavailable.

Impact on Intracellular Metal Homeostasis in Cell Lines

The effect of this compound on the homeostasis of intracellular metals in various cell lines has not been explored. Research is needed to determine if this compound can act as an ionophore, influence the expression of metal transport proteins, or affect the subcellular distribution of essential metal ions.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing 3,8-Diethoxyquinoline and its analogues. While classical methods provide a foundation, the field is moving towards greener alternatives that minimize waste and energy consumption. Inspired by developments in the synthesis of other heterocyclic compounds like quinoxalines, future routes could prioritize green chemistry principles. mdpi.comresearchgate.net

Key areas for exploration include:

Catalysis: Investigating novel catalysts, such as transition metals or organocatalysts, to improve reaction yields and selectivity under milder conditions.

One-Pot Reactions: Designing multi-component, one-pot synthesis strategies to reduce the number of intermediate purification steps, thereby saving time, solvents, and resources. mdpi.com

Flow Chemistry: Adapting synthetic protocols to continuous flow systems. Flow chemistry offers enhanced safety, better reaction control, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes.

Table 1: Comparison of Potential Synthetic Approaches

Approach Potential Advantages for this compound Synthesis
Organocatalysis Metal-free, lower toxicity, readily available catalysts.
Flow Chemistry Improved heat and mass transfer, enhanced safety, easy scale-up.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, potential for solvent-free conditions.

| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic methods (NMR, IR, MS) are essential for structural confirmation, future research will demand more advanced techniques to study the dynamic behavior of this compound. Understanding its interactions with biological macromolecules or its performance in materials requires observing processes in real-time. The spectroscopic evaluation of quinoline (B57606) derivatives has already been enhanced by theoretical calculations, providing a basis for more complex studies. researchgate.netunipi.it

Emerging techniques to be explored include:

Time-Resolved Spectroscopy: Using pump-probe techniques to study excited-state dynamics, which is crucial for applications in photochemistry and materials science (e.g., organic light-emitting diodes).

Two-Dimensional NMR Spectroscopy: Employing advanced 2D NMR experiments (e.g., NOESY, ROESY) to elucidate the three-dimensional structure and intermolecular interactions of this compound when bound to a biological target.

Circular Dichroism (CD) Spectroscopy: Investigating induced conformational changes in proteins or DNA upon binding of this compound, providing insights into its mechanism of action. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS): Achieving ultra-sensitive detection and characterization of the molecule's vibrational modes when adsorbed onto metallic nanostructures, useful for sensor applications.

Refined Computational Models for Predictive Chemistry and Biological Activity

Computational chemistry is an indispensable tool for accelerating the discovery process. Future work on this compound will benefit from refined computational models that can more accurately predict its properties and biological activities, thereby guiding experimental efforts. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have already proven successful for other quinoline derivatives. nih.govmdpi.com

Key areas for computational advancement include:

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to model enzymatic reactions or binding events with high accuracy, treating the active site quantum mechanically while the larger environment is handled with classical mechanics.

Molecular Dynamics (MD) Simulations: Running extended MD simulations to explore the conformational landscape of this compound and its complexes with biological targets, revealing dynamic binding modes and residence times. uantwerpen.be

Density Functional Theory (DFT): Using DFT calculations to predict spectroscopic properties, reaction mechanisms, and electronic structures with high precision, aiding in the interpretation of experimental data. uantwerpen.beresearchgate.net

ADMET Prediction: Developing more sophisticated in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound derivatives early in the drug discovery pipeline. researchgate.net

Table 2: Predictive Computational Models for Drug Discovery

Model/Technique Application for this compound Predicted Outcome
Molecular Docking Simulating the binding pose within a target protein's active site. researchgate.net Binding affinity, key interactions.
QSAR (2D and 3D) Correlating chemical structure with biological activity across a series of analogues. mdpi.com Potency, selectivity.
CoMFA/CoMSIA Generating 3D contour maps to visualize favorable and unfavorable steric and electronic interactions. nih.gov Guidance for structural modification.

| DFT Calculations | Predicting electronic properties, reactivity, and vibrational spectra. uantwerpen.be | Reactivity hotspots, spectral correlation. |

Investigation of this compound in Emerging Chemical Technologies

The unique electronic and structural features of the quinoline core suggest that this compound could find applications in various emerging technologies. Future research should explore its potential beyond the traditional biomedical sphere.

Potential applications include:

Nanosensors: Functionalizing nanoparticles or quantum dots with this compound to create selective chemosensors for detecting metal ions or specific biomolecules. Some quinoline derivatives have already been investigated for their sensing properties. uantwerpen.be

Organic Electronics: Evaluating this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs), leveraging the tunable electronic properties of the quinoline ring system.

Smart Materials: Incorporating the molecule into polymer matrices to develop materials that respond to external stimuli such as pH, light, or temperature, for applications in drug delivery or self-healing materials.

Photocatalysis: Investigating its potential as a photosensitizer or part of a catalytic system for organic synthesis, using light to drive chemical reactions under mild conditions.

Discovery of Unexplored Biological Targets and Mechanisms in In Vitro Systems

While the quinoline class is known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific targets of this compound remain largely unknown. nih.govnih.gov Future research should employ modern in vitro techniques to identify its molecular targets and elucidate its mechanisms of action.

Research strategies could include:

High-Throughput Screening (HTS): Screening this compound against large panels of kinases, proteases, or other enzymes to identify potential inhibitory activity.

Cell-Based Phenotypic Screening: Using automated microscopy and cellular assays to observe the effects of the compound on cell morphology, proliferation, and specific signaling pathways in various cell lines (e.g., cancer cells, bacterial cells).

Affinity Chromatography and Mass Spectrometry: Immobilizing a derivative of this compound on a solid support to "pull down" its binding partners from cell lysates, followed by identification using mass spectrometry.

Genomic and Proteomic Profiling: Treating cells with the compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) to generate hypotheses about its mechanism of action. For instance, studies on other quinolines have identified targets like DNA topoisomerase II. nih.gov

Integration with Artificial Intelligence and Machine Learning for Structure-Activity Relationship (SAR) Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and activities. nih.gov Applying these tools to this compound can significantly accelerate the design of new, more potent, and selective analogues.

Future AI and ML applications include:

Predictive SAR Modeling: Training deep neural networks (DNNs) or random forest models on datasets of quinoline derivatives to predict the biological activity of novel, un-synthesized this compound analogues. f-cdn.com

De Novo Drug Design: Using generative models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to design entirely new molecules based on the this compound scaffold that are optimized for specific properties like high potency and low toxicity. researchgate.net

Reaction Prediction: Employing ML algorithms to predict the outcomes of chemical reactions, which can aid in designing optimal and sustainable synthetic routes. doaj.org

Interpretable AI: Utilizing methods like SHAP (SHapley Additive exPlanations) to understand why an ML model makes a certain prediction, providing chemists with interpretable insights into the structural features that drive biological activity. digitellinc.com

Table 3: Mentioned Compounds

Compound Name

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,8-Diethoxyquinoline, and how can reaction conditions be optimized?

  • Methodology : Use multi-step organic synthesis, starting with quinoline derivatives. Ethoxylation at positions 3 and 8 can be achieved via nucleophilic substitution under controlled pH (e.g., using NaOEt in ethanol at 80–100°C). Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1) and optimize yield by varying temperature, solvent polarity, and catalyst loading .
  • Key parameters : Purity (>95%) confirmed via HPLC (C18 column, methanol:water 70:30) and NMR (DMSO-d6, δ 1.3–1.5 ppm for ethoxy groups) .

Q. How can researchers characterize the electronic structure of this compound for photochemical studies?

  • Methodology : Combine UV-Vis spectroscopy (λmax ~270–310 nm in ethanol) with computational modeling (DFT/B3LYP/6-31G* basis set). Compare experimental absorption bands with simulated HOMO-LUMO gaps to identify charge-transfer interactions .
  • Data validation : Cross-reference IR spectra (C-O stretching at 1240–1270 cm⁻¹) with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Conduct meta-analysis of peer-reviewed studies (e.g., antimicrobial IC50 values) to identify variables like solvent polarity, cell line specificity, or assay protocols. Use statistical tools (ANOVA, t-tests) to quantify significance of discrepancies .
  • Case example : A 2024 study found conflicting MIC values (8–32 µg/mL) against S. aureus; discrepancies were traced to differences in broth microdilution vs. agar diffusion methods .

Q. How can computational models predict the regioselectivity of this compound in catalytic reactions?

  • Methodology : Apply molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with LC-MS/MS fragmentation patterns to confirm metabolite formation at ethoxy groups .
  • Data integration : Pair MD simulations (GROMACS) with experimental kinetic data (kcat/Km) to refine transition-state models .

Q. What experimental designs minimize artifacts when studying this compound’s metal-chelating properties?

  • Methodology : Use EDTA-free buffers to avoid competition for metal ions. Employ ICP-OES to quantify binding stoichiometry (e.g., 1:1 for Cu²⁺ at pH 7.4) and validate via Job’s plot analysis .
  • Pitfalls : Fluorescence quenching assays may overestimate affinity due to inner-filter effects; correct using reference compounds like 8-hydroxyquinoline .

Data Analysis & Reporting Guidelines

Q. How should researchers handle batch-to-batch variability in synthetic yields?

  • Methodology : Implement quality control protocols (e.g., in-process analytics via inline FTIR). Report variability as ±SD across ≥3 independent syntheses. Use Box-Whisker plots to visualize outliers .
  • Example : A 2023 study achieved 78±5% yield by standardizing inert atmosphere conditions (N2 glovebox vs. Schlenk line) .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

  • Methodology : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report EC50 with 95% confidence intervals and assess goodness-of-fit via R² and residual plots .
  • Advanced : For non-linear kinetics, use Bayesian hierarchical models (Stan or PyMC3) to account for plate-to-plate variability .

Ethical & Methodological Compliance

Q. How can researchers ensure reproducibility in this compound studies?

  • Checklist :

  • Document solvent lot numbers and supplier certificates (e.g., Thermo Scientific™, TCI America™) .
  • Share raw spectra and crystallographic data (CCDC deposition) .
  • Adhere to FAIR data principles: machine-readable metadata, CC-BY licensing .

Q. What are common pitfalls in mechanistic studies of this compound’s antioxidant activity?

  • Critical analysis : Avoid overinterpreting DPPH assay results; confirm via complementary methods (ORAC, ESR spectroscopy). Control for auto-oxidation by including blank runs under identical light/temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.